molecular formula C12H14N4O B7465501 N-propan-2-yl-4-(1,2,4-triazol-1-yl)benzamide

N-propan-2-yl-4-(1,2,4-triazol-1-yl)benzamide

Cat. No. B7465501
M. Wt: 230.27 g/mol
InChI Key: GVOUIZZGRXPWBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-propan-2-yl-4-(1,2,4-triazol-1-yl)benzamide, commonly known as PTZ, is a chemical compound that has gained significant attention in the scientific community due to its wide range of applications. PTZ is a triazole compound that has been extensively studied for its potential use in various fields of research, including neuroscience, pharmacology, and toxicology.

Mechanism of Action

The exact mechanism of action of PTZ is not fully understood. However, it is believed to act as a GABA antagonist, which leads to the inhibition of GABA-mediated neurotransmission. This results in the depolarization of neurons, which can lead to the induction of seizures.
Biochemical and Physiological Effects
PTZ has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) and induce oxidative stress in cells. PTZ has also been shown to increase the levels of various cytokines and chemokines, which play a role in inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using PTZ in lab experiments is its ability to induce seizures in animal models. This makes it a valuable tool for studying the underlying mechanisms of epilepsy and investigating potential treatments. However, it is important to note that PTZ has limitations, including its potential toxicity and the fact that it may not accurately reflect the human condition.

Future Directions

There are several future directions for research involving PTZ. One area of interest is the development of new drugs and compounds that can modulate the effects of PTZ. Another area of interest is the investigation of the potential use of PTZ in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, there is a need for further research into the mechanism of action of PTZ and its effects on various physiological systems.

Synthesis Methods

The synthesis of PTZ involves the reaction of 4-aminobenzamide with triethyl orthoformate, followed by the addition of triazole and isopropyl alcohol. The reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid. The resulting product is then purified using chromatography techniques to obtain pure PTZ.

Scientific Research Applications

PTZ has been extensively studied for its potential use in neuroscience research. It is commonly used as a convulsant agent in animal models to induce seizures and study the underlying mechanisms of epilepsy. PTZ has also been used to investigate the effects of various drugs and compounds on seizure activity.
In addition to its use in neuroscience research, PTZ has also been studied for its potential use in pharmacology and toxicology. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.

properties

IUPAC Name

N-propan-2-yl-4-(1,2,4-triazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-9(2)15-12(17)10-3-5-11(6-4-10)16-8-13-7-14-16/h3-9H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOUIZZGRXPWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-propan-2-yl-4-(1,2,4-triazol-1-yl)benzamide

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